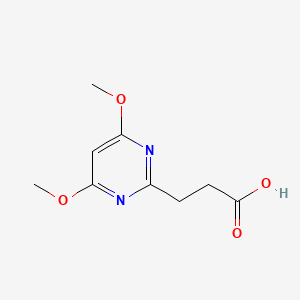

3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-14-7-5-8(15-2)11-6(10-7)3-4-9(12)13/h5H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYFADHIGDAJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371210 | |

| Record name | 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386715-41-9 | |

| Record name | 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their diverse biological activities.[1][2][3][4][5][6] This guide provides a comprehensive technical overview of a specific pyrimidine derivative, 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid. Given the limited availability of direct experimental data for this compound, this document synthesizes known information with well-established principles of organic chemistry to offer valuable insights for researchers. We will explore its fundamental chemical properties, propose a viable synthetic route, predict its spectral characteristics, and discuss its potential applications in the field of drug discovery and development.

Core Chemical Properties

| Property | Value / Prediction | Source/Justification |

| CAS Number | 386715-41-9 | [7] |

| Molecular Formula | C₉H₁₂N₂O₄ | [7] |

| Molecular Weight | 212.20 g/mol | [7] |

| Melting Point | Not available. Predicted to be a solid at room temperature. | Based on the carboxylic acid and heterocyclic functionalities, which typically lead to crystalline solids. |

| Boiling Point | Not available. Likely to decompose upon heating. | Carboxylic acids with similar molecular weights often have high boiling points and may decompose before boiling. |

| Solubility | Not available. Predicted to be soluble in polar organic solvents like DMSO, DMF, and methanol, and sparingly soluble in water. | The presence of polar functional groups (carboxylic acid, methoxy groups, pyrimidine nitrogens) suggests solubility in polar solvents.[8][9][10] |

| pKa | Not available. Estimated to be in the range of 4.5 - 5.0. | The pKa of propanoic acid is approximately 4.87.[11] The electron-withdrawing nature of the dimethoxypyrimidine ring is expected to have a minor acidifying effect.[12][13] |

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be conceptualized starting from the readily available 4,6-dimethoxy-2-methylsulfonylpyrimidine. This precursor is known to undergo nucleophilic aromatic substitution, with the methylsulfonyl group acting as an excellent leaving group.[14] The proposed three-step synthesis is outlined below.

Experimental Protocol

Step 1: Synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine

This starting material can be synthesized from 2-chloro-4,6-dimethoxypyrimidine through nucleophilic substitution with sodium methyl mercaptide, followed by oxidation with hydrogen peroxide in the presence of a catalyst like sodium tungstate.

Step 2: Synthesis of Ethyl 3-(4,6-dimethoxypyrimidin-2-yl)propanoate

-

Reaction Setup: To a solution of diethyl malonate (1.1 eq) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

-

Nucleophile Formation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure the complete formation of the sodiomalonate nucleophile.

-

Nucleophilic Substitution: Add a solution of 4,6-dimethoxy-2-methylsulfonylpyrimidine (1.0 eq) in anhydrous THF to the reaction mixture.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is anticipated to proceed via nucleophilic aromatic substitution, where the malonate anion displaces the methylsulfonyl group.[14]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the diethyl 2-(4,6-dimethoxypyrimidin-2-yl)malonate.

Step 3: Hydrolysis and Decarboxylation to this compound

-

Saponification: Dissolve the purified diethyl 2-(4,6-dimethoxypyrimidin-2-yl)malonate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.5 eq).

-

Reaction Progression: Heat the mixture to reflux and stir until the hydrolysis of the ester groups is complete (monitored by TLC). This step results in the formation of the corresponding dicarboxylate salt.[15][16][17][18][19]

-

Acidification and Decarboxylation: Cool the reaction mixture to 0 °C and carefully acidify with concentrated hydrochloric acid until the pH is acidic. The resulting malonic acid derivative is unstable and will undergo decarboxylation upon heating.

-

Isolation: Gently heat the acidified solution to facilitate decarboxylation, which is typically observed by the evolution of carbon dioxide gas.

-

Purification: After cooling, the product, this compound, may precipitate. If so, it can be collected by filtration. If it remains in solution, extract the product with a suitable organic solvent like ethyl acetate. The organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product. Further purification can be achieved by recrystallization.

Synthesis Workflow Diagram

Caption: Proposed synthesis of this compound.

Predicted Spectroscopic and Analytical Data

In the absence of experimental spectra, the following predictions are based on the analysis of the compound's structure and comparison with known spectral data of similar functional groups and molecular scaffolds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, in CDCl₃, 400 MHz):

-

δ ~ 6.0-6.2 ppm (s, 1H): This singlet would correspond to the proton at the C5 position of the pyrimidine ring. The chemical shift is influenced by the two flanking methoxy groups.[20]

-

δ ~ 4.0 ppm (s, 6H): A sharp singlet integrating to six protons is expected for the two equivalent methoxy groups at the C4 and C6 positions of the pyrimidine ring.[20]

-

δ ~ 3.0-3.2 ppm (t, 2H): A triplet corresponding to the two protons of the methylene group adjacent to the pyrimidine ring (-CH₂-pyrimidine).

-

δ ~ 2.8-3.0 ppm (t, 2H): A triplet for the two protons of the methylene group adjacent to the carboxylic acid group (-CH₂-COOH).

-

δ ~ 10-12 ppm (br s, 1H): A broad singlet in the downfield region, characteristic of the carboxylic acid proton. The broadness is due to hydrogen bonding and exchange.

-

-

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

-

δ ~ 175-180 ppm: The carbonyl carbon of the carboxylic acid.[2]

-

δ ~ 170-172 ppm: The C4 and C6 carbons of the pyrimidine ring, which are attached to the methoxy groups.[21]

-

δ ~ 165-168 ppm: The C2 carbon of the pyrimidine ring.

-

δ ~ 85-90 ppm: The C5 carbon of the pyrimidine ring.[21]

-

δ ~ 54-56 ppm: The carbons of the two methoxy groups.[21]

-

δ ~ 35-40 ppm: The methylene carbon adjacent to the pyrimidine ring.

-

δ ~ 30-35 ppm: The methylene carbon adjacent to the carboxylic acid group.

-

Infrared (IR) Spectroscopy

-

Predicted Characteristic Absorption Bands (cm⁻¹):

-

~2500-3300 (broad): O-H stretching of the carboxylic acid, which will be a very broad band due to hydrogen bonding.[22][23][24]

-

~2850-3000: C-H stretching of the alkyl chain and methoxy groups.[22][23][24]

-

~1700-1725 (strong): C=O stretching of the carboxylic acid carbonyl group.[22][23][24]

-

~1550-1600: C=N and C=C stretching vibrations within the pyrimidine ring.

-

~1000-1300: C-O stretching of the methoxy groups and the carboxylic acid.[22][23][24]

-

Mass Spectrometry (MS)

-

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

m/z = 212: Molecular ion peak [M]⁺.

-

m/z = 167: Loss of the carboxyl group (-COOH).

-

m/z = 139: Loss of the propanoic acid side chain.

-

Further fragmentation of the pyrimidine ring would be expected, leading to smaller characteristic fragments. The fragmentation patterns of pyrimidine derivatives can be complex.[7][25][26][27][28]

-

Potential Applications in Drug Discovery and Research

The structural motifs present in this compound suggest several potential avenues for its application in research and drug development.

-

Scaffold for Medicinal Chemistry: The pyrimidine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][4][5][6][29][30][31] This compound can serve as a starting point for the synthesis of a library of novel compounds for biological screening.

-

Fragment-Based Drug Design: The molecule itself could be used in fragment-based screening campaigns to identify interactions with biological targets. The carboxylic acid group can act as a key hydrogen bond donor and acceptor, while the dimethoxypyrimidine moiety provides a specific pharmacophore.

-

Chemical Probe Development: The carboxylic acid functionality allows for straightforward chemical modification. It can be coupled to fluorescent dyes, biotin tags, or other reporter molecules to create chemical probes for studying biological systems.

Safety and Handling

Based on the available safety data sheet, this compound is classified with the following hazards:

-

Skin irritation (Category 2) [7]

-

Eye irritation (Category 2) [7]

-

Specific target organ toxicity – single exposure (Category 3) [7]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

While direct experimental data on this compound is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. Its pyrimidine core and functional handles make it a compound of interest for further investigation in medicinal chemistry and drug discovery. Researchers are encouraged to use the information presented here as a foundation for their own experimental work, which will be crucial in fully elucidating the properties and potential of this molecule.

References

- 1. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Predicting Solubility | Rowan [rowansci.com]

- 10. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 11. Solved The pKa of propanoic acid (propionic acid), | Chegg.com [chegg.com]

- 12. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]

- 13. journals.ntu.edu.iq [journals.ntu.edu.iq]

- 14. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 19. Acid-Catalyzed Ester Hydrolysis Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 20. 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR spectrum [chemicalbook.com]

- 21. spectrabase.com [spectrabase.com]

- 22. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 23. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 24. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 25. sphinxsai.com [sphinxsai.com]

- 26. article.sapub.org [article.sapub.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical characteristics of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid

An In-Depth Technical Guide to the Physicochemical Characterization of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid

Abstract

This technical guide provides a comprehensive overview of the essential , a molecule of interest in medicinal chemistry and drug development. Recognizing the current scarcity of publicly available experimental data for this specific compound, this document shifts focus from a simple data repository to a practical guide for its empirical determination. As such, it is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to thoroughly characterize this molecule. The guide emphasizes the causality behind methodological choices, ensuring that the described protocols are not merely instructional but also serve as self-validating systems for generating reliable and reproducible data.

Introduction and Molecular Profile

This compound belongs to a class of compounds containing the pyrimidine scaffold, a privileged structure in medicinal chemistry due to its presence in numerous biologically active molecules. The propanoic acid moiety introduces a carboxylic acid group, suggesting potential for pH-dependent solubility and interactions with biological targets. A thorough understanding of its physicochemical properties is a critical first step in any drug discovery and development cascade, influencing everything from initial screening and formulation to absorption, distribution, metabolism, and excretion (ADME) profiling.

While specific biological applications for this exact molecule are not widely documented, its structural motifs are present in compounds investigated for various therapeutic areas. This guide provides the necessary framework to generate the core physicochemical data package required for its further evaluation.

Table 1: Molecular and Structural Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 386715-41-9 | [1][2][3] |

| Molecular Formula | C₉H₁₂N₂O₄ | [1] |

| Molecular Weight | 212.2 g/mol | [1] |

A Safety Data Sheet (SDS) for this compound indicates that specific experimental data on its physicochemical properties are largely unavailable.[1] Therefore, the following sections are dedicated to the principles and methodologies for determining these crucial parameters.

References

A Comprehensive Technical Guide to the Structure Elucidation of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid

This guide provides an in-depth, technically focused walkthrough for the complete structure elucidation of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each experimental choice. The protocols herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and development.[1] For novel compounds like this compound, a multi-faceted analytical approach is not just recommended, but essential for unambiguous characterization. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in nucleic acids and their diverse biological activities.[2][3] This guide will systematically detail the integrated use of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments to confirm the molecular structure of the target compound.

I. Foundational Analysis: Molecular Formula Determination

The initial and most critical step in structure elucidation is determining the molecular formula.[4] High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement from which the elemental composition can be deduced.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 10-50 µg/mL.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Analysis Mode: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. The carboxylic acid moiety makes negative ion mode particularly effective.

-

Data Analysis: The measured m/z value is compared against a database of theoretical exact masses for all plausible elemental compositions. High mass accuracy (typically < 5 ppm) combined with isotopic abundance patterns will yield a single, unambiguous molecular formula.[4]

Expected Outcome: For this compound (C₉H₁₂N₂O₄), the expected exact mass for the [M-H]⁻ ion is 211.0724 Da.

II. Functional Group Identification: Infrared Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy provides crucial information about the functional groups present in a molecule by probing its vibrational modes.[3] This technique is particularly adept at identifying key features like carbonyl groups and aromatic systems.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Spectral Interpretation: Analyze the spectrum for characteristic absorption bands.

| Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | Indicates the presence of the carboxylic acid hydroxyl group. |

| C-H Stretch (Aliphatic) | 3000-2850 | Corresponds to the C-H bonds of the propanoic acid chain. |

| C=O Stretch (Carboxylic Acid) | 1725-1700 | A strong, sharp peak characteristic of a carboxylic acid carbonyl.[5] |

| C=N and C=C Stretch (Pyrimidine Ring) | 1620-1450 | A series of bands indicating the aromatic pyrimidine core.[3] |

| C-O Stretch (Methoxy Groups) | 1250-1000 | Strong absorptions corresponding to the C-O bonds of the two methoxy groups. |

This initial FTIR analysis provides a rapid confirmation of the key functional groups predicted by the molecular formula.

III. The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed connectivity and chemical environment of atoms within a molecule.[1][6] A combination of 1D and 2D NMR experiments is necessary for a complete and confident structural assignment.[7][8]

Logical Workflow for NMR Analysis

The following diagram illustrates a logical workflow for acquiring and interpreting the necessary NMR data for this compound.

Caption: A logical workflow for NMR-based structure elucidation.

A. 1D NMR: The Initial Blueprint

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and appropriate spectral width.

-

¹³C NMR and DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum. Following this, run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.[9][10] Quaternary carbons are absent in DEPT spectra.[11]

¹H NMR (Predicted):

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| COOH | ~12.0 | Singlet (broad) | 1H | Acidic proton, often broad and downfield. |

| H-5 (Pyrimidine) | ~6.2 | Singlet | 1H | Aromatic proton on the electron-rich pyrimidine ring. |

| OCH₃ | ~3.9 | Singlet | 6H | Two equivalent methoxy groups. |

| α-CH₂ | ~2.9 | Triplet | 2H | Methylene group adjacent to the electron-withdrawing pyrimidine ring. |

| β-CH₂ | ~2.7 | Triplet | 2H | Methylene group adjacent to the carboxylic acid. |

¹³C NMR & DEPT-135 (Predicted):

| Assignment | Predicted δ (ppm) | DEPT-135 Phase | Rationale |

| C=O | ~173 | Absent | Carboxylic acid carbonyl carbon. |

| C-2 (Pyrimidine) | ~170 | Absent | Quaternary carbon attached to the propanoic acid side chain. |

| C-4, C-6 (Pyrimidine) | ~168 | Absent | Equivalent quaternary carbons attached to methoxy groups. |

| C-5 (Pyrimidine) | ~88 | Positive (CH) | Aromatic methine carbon. |

| OCH₃ | ~54 | Positive (CH₃) | Two equivalent methoxy carbons. |

| α-CH₂ | ~35 | Negative (CH₂) | Aliphatic methylene carbon adjacent to the pyrimidine ring. |

| β-CH₂ | ~30 | Negative (CH₂) | Aliphatic methylene carbon adjacent to the carbonyl. |

B. 2D NMR: Connecting the Pieces

While 1D NMR provides a list of parts, 2D NMR reveals how they are connected.[7][12]

Using the same sample, acquire the following 2D spectra:

-

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, typically through 2-3 bonds.[6]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).[6]

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH), which is crucial for connecting molecular fragments.[13]

The following diagram illustrates the key expected correlations that will definitively confirm the structure.

Caption: Key COSY and HMBC correlations for structure confirmation.

-

COSY Analysis: A cross-peak between the signals at ~2.9 ppm (α-CH₂) and ~2.7 ppm (β-CH₂) will confirm the propanoic acid spin system.[6]

-

HSQC Analysis: This spectrum will unambiguously link each proton signal to its directly attached carbon, confirming the assignments made in the 1D tables. For example, the proton at ~6.2 ppm will correlate to the carbon at ~88 ppm, confirming the C5-H5 assignment.

-

HMBC Analysis - The Final Proof: This is the most critical experiment for piecing together the entire molecule.[13]

-

Connecting the side chain: The α-CH₂ protons (~2.9 ppm) will show a correlation to the quaternary pyrimidine carbon C2 (~170 ppm), definitively linking the propanoic acid chain to the pyrimidine ring. They will also show a correlation to the carbonyl carbon C=O (~173 ppm).

-

Confirming substitution pattern: The pyrimidine H-5 proton (~6.2 ppm) will show correlations to the two equivalent methoxy-bearing carbons, C4 and C6 (~168 ppm).

-

Assigning methoxy groups: The methoxy protons (~3.9 ppm) will show a strong correlation to the carbons they are attached to, C4 and C6 (~168 ppm), confirming their position on the ring.

-

IV. Conclusion: A Self-Validating Structural Assignment

By systematically applying this suite of analytical techniques, a robust and self-validating structural elucidation of this compound is achieved. The HRMS provides the molecular formula, the FTIR confirms the presence of key functional groups, and the comprehensive NMR analysis (¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC) pieces together the molecular puzzle with atomic-level precision. Each piece of data corroborates the others, leading to an unambiguous and trustworthy structural assignment, which is a prerequisite for any further research or development activities.[14]

References

- 1. jchps.com [jchps.com]

- 2. benchchem.com [benchchem.com]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. emerypharma.com [emerypharma.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. analyzetest.com [analyzetest.com]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]

- 11. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06866E [pubs.rsc.org]

Spectroscopic Data Analysis of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid (CAS No. 386715-41-9): A Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the meticulous characterization of small molecules is a cornerstone of success.[1][2] Spectroscopic techniques provide a powerful and indispensable toolkit for elucidating the structure, purity, and stability of novel chemical entities.[3][4] This guide offers an in-depth technical overview of the expected spectroscopic data for the compound 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid (CAS No. 386715-41-9), a molecule with potential applications in pharmaceutical research. While specific experimental data for this compound is not publicly available, this document will serve as a comprehensive, predictive guide for researchers, scientists, and drug development professionals. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the known chemical structure, providing insights into the experimental rationale and data interpretation critical for advancing a compound from discovery to a potential therapeutic candidate.

Compound at a Glance:

| Parameter | Value | Source |

| CAS Number | 386715-41-9 | [5][6] |

| Chemical Name | This compound | [5][6][7] |

| Molecular Formula | C9H12N2O4 | [5][6][7] |

| Molecular Weight | 212.21 g/mol | [7] |

| Melting Point | 120-121 °C | [7] |

| Chemical Structure | ||

| N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is a paramount technique for the structural characterization of organic molecules, providing detailed information about the chemical environment of individual atoms.[3] For a novel compound like this compound, both ¹H and ¹³C NMR would be essential for confirming its identity and assessing its purity.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum will reveal the number of different types of protons, their connectivity, and their chemical environment. Based on the structure, we can predict the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 10.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, its chemical shift being concentration and solvent dependent. |

| ~5.8 | Singlet | 1H | Ar-H | The lone proton on the pyrimidine ring is in an electron-deficient aromatic system, leading to a downfield shift. |

| ~3.9 | Singlet | 6H | -OCH₃ | The two methoxy groups are chemically equivalent, and their protons will appear as a sharp singlet. The electronegative oxygen atom causes a downfield shift. |

| ~2.9 | Triplet | 2H | -CH₂-COOH | These protons are adjacent to the electron-withdrawing carboxylic acid group, resulting in a downfield shift. The signal will be split into a triplet by the neighboring methylene group. |

| ~2.7 | Triplet | 2H | Ar-CH₂- | These protons are adjacent to the pyrimidine ring and will be shifted downfield. The signal will be split into a triplet by the neighboring methylene group. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts of exchangeable protons like the carboxylic acid proton.[8]

-

Instrument Setup: Utilize a 300-500 MHz NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence is typically sufficient.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |

| ~170 | C4 & C6 (pyrimidine ring) | The carbon atoms in the pyrimidine ring attached to the methoxy groups are deshielded due to the electronegativity of the oxygen and nitrogen atoms. |

| ~165 | C2 (pyrimidine ring) | The carbon atom at position 2 of the pyrimidine ring, attached to the propanoic acid side chain, will also be significantly downfield. |

| ~90 | C5 (pyrimidine ring) | The carbon atom at position 5 of the pyrimidine ring, bonded to a hydrogen, will be the most upfield of the aromatic carbons. |

| ~55 | -OCH₃ | The carbon atoms of the methoxy groups are shielded compared to the aromatic carbons. |

| ~35 | -CH₂-COOH | The methylene carbon adjacent to the carboxylic acid. |

| ~30 | Ar-CH₂- | The methylene carbon adjacent to the pyrimidine ring. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][9] The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 3300-2500 | O-H stretch | Carboxylic acid | Broad |

| 3100-3000 | C-H stretch | Aromatic | Medium |

| 2950-2850 | C-H stretch | Aliphatic | Medium |

| ~1710 | C=O stretch | Carboxylic acid | Strong, sharp |

| 1600-1450 | C=C and C=N stretch | Aromatic ring | Medium to strong |

| ~1250 | C-O stretch | Aryl ether | Strong |

| ~1150 | C-O stretch | Aryl ether | Strong |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[10] For a small molecule in drug development, MS is crucial for confirming the molecular formula and for identifying impurities and metabolites.[10]

Expected Mass Spectrum Data

Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to observe the following ions:

| m/z (mass-to-charge ratio) | Ion | Rationale |

| 213.08 | [M+H]⁺ | In positive ion mode, the molecule is expected to be protonated, giving a pseudomolecular ion at a mass corresponding to the molecular weight plus the mass of a proton. |

| 235.06 | [M+Na]⁺ | Adducts with sodium are commonly observed in ESI-MS. |

| 211.06 | [M-H]⁻ | In negative ion mode, the carboxylic acid will readily deprotonate, yielding a pseudomolecular ion at a mass corresponding to the molecular weight minus the mass of a proton. |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation:

Further fragmentation of the parent ion ([M+H]⁺) in an MS/MS experiment would provide additional structural information. Expected fragmentation pathways could include the loss of water (-18 Da) or carbon dioxide (-44 Da) from the carboxylic acid group, or cleavage of the propanoic acid side chain.

Experimental Protocol for LC-MS:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a Mass Spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an ESI source.

-

LC Method: Develop a suitable chromatographic method to separate the analyte from any impurities.

-

MS Data Acquisition: Acquire data in both positive and negative ion modes over an appropriate mass range.

Visualizing the Workflow: A Comprehensive Approach

The characterization of a novel compound is a multi-faceted process. The following diagram illustrates a typical workflow for the spectroscopic analysis of a small molecule like this compound.

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. mdpi.com [mdpi.com]

- 3. azooptics.com [azooptics.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. This compound (CAS No. 386715-41-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 6. 3-(4,6-DIMETHOXYPYRIMIDIN-2-YL)PROPANOICACID | 386715-41-9 [chemicalbook.com]

- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 8. epfl.ch [epfl.ch]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Molecular Weight of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the molecular weight of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document delineates the theoretical calculation of its molecular weight based on its chemical formula, and details the experimental methodologies for its empirical determination, with a focus on mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, a plausible synthetic route for the compound is outlined, providing context for its formation and potential impurities. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrimidine derivatives.

Introduction: The Significance of this compound

This compound belongs to the pyrimidine class of heterocyclic compounds, which are core structures in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The dimethoxypyrimidine moiety is a common feature in a range of pharmaceuticals, valued for its ability to engage in hydrogen bonding and other molecular interactions within biological systems. The propanoic acid side chain introduces a carboxylic acid functional group, which can significantly influence the compound's physicochemical properties, such as solubility, acidity, and its potential to interact with biological targets.

Accurate determination of the molecular weight of this compound is a critical first step in its characterization. It serves as a fundamental parameter for confirming its identity and purity, and is essential for stoichiometric calculations in chemical reactions and biological assays. This guide will provide both the theoretical basis and the practical approaches for establishing the precise molecular weight of this molecule.

Core Properties of this compound

The fundamental properties of this compound are summarized in the table below. These values are foundational for both theoretical and experimental considerations.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 386715-41-9 | [1] |

| Molecular Formula | C₉H₁₂N₂O₄ | [2] |

| Molecular Weight | 212.20 g/mol | [2][3] |

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₉H₁₂N₂O₄. The theoretical molecular weight is calculated as follows:

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 9 | 12.011 | 108.099 |

| Hydrogen (H) | 12 | 1.008 | 12.096 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 4 | 15.999 | 63.996 |

| Total Molecular Weight | 212.205 |

This calculated value is the average molecular weight based on the natural isotopic abundance of the elements.

Plausible Synthetic Pathway

A proposed two-step synthesis is outlined below:

Step 1: Alkylation of 2-chloro-4,6-dimethoxypyrimidine with diethyl malonate.

In this step, the commercially available 2-chloro-4,6-dimethoxypyrimidine would be reacted with diethyl malonate in the presence of a base, such as sodium ethoxide, in an appropriate solvent like ethanol. This would result in the formation of diethyl 2-(4,6-dimethoxypyrimidin-2-yl)malonate.

Step 2: Hydrolysis and Decarboxylation.

The resulting diester would then be subjected to acidic or basic hydrolysis to cleave the ester groups, followed by gentle heating to promote decarboxylation, yielding the final product, this compound.

Caption: Plausible two-step synthesis of the target compound.

Experimental Determination of Molecular Weight

The empirical determination of the molecular weight of a novel or synthesized compound is a crucial step for its structural confirmation. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For small organic molecules, it provides a highly accurate determination of the molecular weight.

5.1.1. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurement.

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Sample Preparation:

-

Dissolve a small amount (approximately 1 mg) of the purified this compound in a suitable solvent, such as methanol or acetonitrile (1 mL).

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.

-

The solvent should be of high purity (LC-MS grade) to minimize background interference.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode. The expected m/z for the protonated molecule [C₉H₁₂N₂O₄ + H]⁺ is approximately 213.08.

-

The high-resolution instrument will provide a mass measurement with high accuracy (typically to four or five decimal places).

-

5.1.2. Data Interpretation and Causality

The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion. The experimentally determined exact mass can then be compared to the theoretical exact mass calculated for the molecular formula C₉H₁₂N₂O₄. A close match (typically within 5 ppm) provides strong evidence for the correct elemental composition and, by extension, the molecular weight. The choice of ESI as the ionization method is crucial as it minimizes fragmentation, ensuring the molecular ion is the most abundant species observed.

Caption: Workflow for molecular weight determination by HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is primarily used for structural elucidation, the detailed analysis of ¹H and ¹³C NMR spectra can provide strong corroborating evidence for the molecular structure and, therefore, its molecular weight.

5.2.1. Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a suitable pH adjustment). The choice of solvent is critical to ensure complete dissolution and to avoid exchange of the carboxylic acid proton with the solvent, if its observation is desired.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Additional 2D NMR experiments, such as COSY and HSQC, can be performed to confirm the connectivity of protons and carbons.

-

5.2.2. Predicted Spectral Features and Structural Confirmation

The analysis of the chemical shifts, integration of the proton signals, and the number of signals in the ¹³C NMR spectrum can be used to confirm the presence of all the structural components of this compound.

-

¹H NMR:

-

A singlet for the pyrimidine proton.

-

Two singlets for the two non-equivalent methoxy groups.

-

Two triplet signals for the two methylene groups of the propanoic acid side chain.

-

The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), though its observation can be solvent-dependent. The integration of these signals should correspond to the number of protons in each environment.

-

-

¹³C NMR:

-

The spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule, confirming the carbon backbone. The chemical shifts of the carbonyl carbon and the aromatic carbons of the pyrimidine ring will be particularly informative.

-

By confirming the complete and correct structure through NMR, the molecular formula and thus the molecular weight are indirectly but robustly verified.

Conclusion

The molecular weight of this compound is a fundamental characteristic that underpins its scientific exploration. A theoretical molecular weight of 212.20 g/mol is calculated from its molecular formula, C₉H₁₂N₂O₄. This value can be confidently confirmed experimentally through high-resolution mass spectrometry, which provides a direct and accurate measurement of the molecule's mass. Complementary structural elucidation by NMR spectroscopy further validates the molecular formula and, by extension, the molecular weight. The protocols and rationale presented in this guide offer a comprehensive framework for the robust characterization of this and similar pyrimidine derivatives, ensuring a solid foundation for further research and development.

References

3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid solubility profile

An In-Depth Technical Guide to the Solubility Profile of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid

Authored by: A Senior Application Scientist

Abstract

The physicochemical properties of a drug candidate, particularly its aqueous solubility, are foundational to its pharmacokinetic profile and ultimate clinical success. Poor solubility is a primary contributor to low bioavailability, hindering the development of otherwise promising therapeutic agents.[1][2] This technical guide provides a comprehensive framework for characterizing the solubility profile of this compound, a novel chemical entity incorporating a key pyrimidine scaffold. Pyrimidine derivatives are of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] While specific experimental data for this exact molecule is not extensively published, this document outlines the authoritative methodologies, theoretical underpinnings, and data interpretation required to establish a complete and actionable solubility profile. We will detail the experimental determination of critical parameters, including thermodynamic solubility, pKa, and the influence of pH, providing researchers and drug development professionals with the necessary protocols to de-risk and advance similar candidates.

Foundational Physicochemical Assessment

Before embarking on experimental solubility studies, a thorough understanding of the molecule's structure is essential for predicting its behavior. This compound is a weak organic acid. Its structure consists of a polar dimethoxypyrimidine ring system and a propanoic acid side chain, which is the primary ionizable group.

-

Molecular Structure: C₉H₁₂N₂O₄

-

Key Functional Groups:

-

Carboxylic Acid (-COOH): This group is expected to be the primary determinant of the compound's pH-dependent solubility. At pH values below its pKa, the neutral, protonated form will dominate, which is typically less soluble in water.[5][6] As the pH rises above the pKa, the molecule deprotonates to form a carboxylate anion (-COO⁻), a more polar and thus more water-soluble species.[7]

-

Dimethoxypyrimidine Ring: The two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the methoxy groups contribute to the molecule's overall polarity and interactions with solvents.[8][9]

-

The central hypothesis is that the solubility of this compound will be low at acidic pH and will increase significantly as the pH becomes neutral to alkaline.[10] Therefore, determining two key parameters is critical: the intrinsic solubility (S₀) of the unionized form and the acid dissociation constant (pKa).

Experimental Design: Selecting the Appropriate Solubility Assay

The choice of solubility assay depends on the stage of drug development.[3][11] For early-stage discovery and high-throughput screening, kinetic solubility is often sufficient. However, for lead optimization and pre-formulation, a precise understanding of thermodynamic (equilibrium) solubility is non-negotiable.[12][13]

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. benchchem.com [benchchem.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. scielo.br [scielo.br]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 11. researchgate.net [researchgate.net]

- 12. enamine.net [enamine.net]

- 13. dissolutiontech.com [dissolutiontech.com]

The Unseen Scaffold: A Technical Guide to 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for a Chemical Lineage

In the vast landscape of chemical synthesis, some molecules achieve prominence as blockbuster drugs or revolutionary agrochemicals, their discovery and development meticulously documented. Others, however, play a crucial, albeit quieter, role as versatile intermediates—the unsung heroes of multi-step syntheses. 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid (CAS No. 386715-41-9) falls into the latter category. While a dedicated history of its discovery remains elusive in the public domain, its structural motifs are deeply embedded in the history of modern herbicide development. This guide, therefore, takes a unique approach. Instead of a linear historical narrative of the compound itself, we will dissect its constituent parts—the 4,6-dimethoxypyrimidine core and the propanoic acid side chain—to understand its probable synthetic origins and its significance as a building block in the creation of biologically active molecules. We will explore the broader context of pyrimidine chemistry, particularly in the agrochemical sector, to illuminate the path that likely led to the synthesis and utility of this specific propanoic acid derivative.

I. The Pyrimidine Core: A Legacy of Bioactivity

The pyrimidine ring is a cornerstone of heterocyclic chemistry, renowned for its presence in the nucleobases of DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of new pharmaceuticals and agrochemicals.[2] The systematic study of pyrimidines dates back to the late 19th century, with the parent compound first prepared in 1900.[3]

The Rise of Pyrimidine-Based Herbicides

In the realm of agrochemicals, pyrimidine derivatives have emerged as a powerhouse, particularly in the development of herbicides.[2] Many commercially successful herbicides are built upon a pyrimidine scaffold. These compounds often act by inhibiting essential plant enzymes, leading to selective weed control.[4] A key structural feature in many of these herbicides is the 4,6-dimethoxypyrimidine unit. This specific substitution pattern is found in several classes of herbicides, including the widely used sulfonylureas.[5]

The 4,6-dimethoxy substitution plays a crucial role in the biological activity and selectivity of these herbicides. The methoxy groups can influence the molecule's solubility, binding affinity to the target enzyme, and metabolic stability in both the target weed and the crop, thereby contributing to its efficacy and safety.[2]

II. Deconstructing the Molecule: A Probable Synthetic Lineage

While a definitive "discovery" paper for this compound is not apparent, we can infer its synthesis based on established principles of pyrimidine chemistry and the synthesis of related, well-documented intermediates. The synthesis would logically start with the construction of the core 4,6-dimethoxypyrimidine ring system, followed by the introduction of the propanoic acid side chain at the 2-position.

Building the Core: Synthesis of 4,6-dimethoxypyrimidine Derivatives

The synthesis of the 4,6-dimethoxypyrimidine core is a well-trodden path in organic chemistry, often starting from simple precursors. A common strategy involves the condensation of a three-carbon unit with a reagent containing the N-C-N fragment of the pyrimidine ring.

One of the most crucial starting materials for many 4,6-dimethoxypyrimidine-containing herbicides is 2-amino-4,6-dimethoxypyrimidine .[5][6] Its synthesis is a foundational process in the production of numerous agrochemicals. A typical synthetic route is outlined below:

Diagram: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

A representative synthetic pathway to 2-amino-4,6-dimethoxypyrimidine.

Another pivotal intermediate is 2-methanesulfonyl-4,6-dimethoxypyrimidine . This compound serves as a key building block for herbicides like bispyribac-sodium.[7][8] Its synthesis often starts from 2-methylthiobarbituric acid, which undergoes chlorination followed by methoxylation and oxidation.

Attaching the Side Chain: Postulated Synthesis of this compound

With a suitable 2-substituted-4,6-dimethoxypyrimidine in hand, the propanoic acid side chain can be introduced. A plausible synthetic strategy would involve a nucleophilic substitution reaction. For instance, a starting material like 2-chloro-4,6-dimethoxypyrimidine could be reacted with a malonic ester, followed by hydrolysis and decarboxylation to yield the desired propanoic acid derivative.

Diagram: Postulated Synthesis of this compound

A plausible synthetic route to the target compound.

This proposed synthesis is a standard textbook approach for the formation of such substituted propanoic acids and highlights the likely origin of the target molecule as a custom-synthesized intermediate for a specific research and development program.

III. The Role in Agrochemical and Pharmaceutical Development: An Intermediate of Significance

Given its structure, this compound is an ideal candidate for use as an intermediate in the synthesis of more complex, biologically active molecules. The propanoic acid functionality provides a reactive handle for a variety of chemical transformations, such as amidation to form peptide bonds or esterification.

Potential as a Precursor for Novel Herbicides

The 4,6-dimethoxypyrimidine core is a well-established pharmacophore in herbicides that target the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[4][9] This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants, and its inhibition leads to plant death. It is plausible that this compound could be a precursor for a novel class of ALS-inhibiting herbicides. The propanoic acid group could be coupled with various amines or alcohols to generate a library of candidate compounds for screening.

Table 1: Key Characteristics of this compound

| Property | Value | Source |

| CAS Number | 386715-41-9 | [10] |

| Molecular Formula | C₉H₁₂N₂O₄ | [10] |

| Molecular Weight | 212.20 g/mol | [10] |

| Physical State | Solid (likely) | Inferred |

| Primary Hazard Class | Skin and eye irritant | [11] |

Exploration in Drug Discovery

The pyrimidine scaffold is also prevalent in medicinal chemistry, with applications as anticancer, antiviral, and antibacterial agents.[2] The propanoic acid side chain could be used to link the pyrimidine core to other pharmacophores or to improve the pharmacokinetic properties of a drug candidate. While there is no direct evidence of this compound being used in a drug development program, its potential as a versatile building block in this field cannot be discounted.

IV. Experimental Protocols and Characterization

While a specific, published, step-by-step synthesis for this compound is not available, a general protocol based on the postulated synthetic route is provided below for research purposes.

General Synthetic Protocol (Postulated)

-

Preparation of Diethyl (4,6-dimethoxypyrimidin-2-yl)malonate:

-

To a solution of sodium ethoxide (1.1 eq.) in dry ethanol, add diethyl malonate (1.2 eq.) dropwise at 0 °C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add a solution of 2-chloro-4,6-dimethoxypyrimidine (1.0 eq.) in dry ethanol.

-

Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product, which can be purified by column chromatography.

-

-

Hydrolysis and Decarboxylation:

-

To the purified diethyl (4,6-dimethoxypyrimidin-2-yl)malonate, add an excess of aqueous hydrochloric acid (e.g., 6M).

-

Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound.

-

Characterization Techniques

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the dimethoxypyrimidine and propanoic acid moieties and their connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.

-

Melting Point: To assess the purity of the synthesized compound.

V. Conclusion and Future Perspectives

This compound stands as a testament to the myriad of molecules that form the backbone of modern chemical synthesis. While its own history is not one of grand discovery, its structural components are deeply rooted in the development of life-altering and crop-protecting chemicals. The 4,6-dimethoxypyrimidine core is a privileged scaffold in herbicide design, and the propanoic acid handle offers a gateway to further chemical exploration.

For researchers in agrochemical and pharmaceutical development, this molecule represents an intriguing starting point. Its potential as a precursor to novel herbicides, particularly those targeting well-validated enzymes like ALS, warrants further investigation. The exploration of its utility in medicinal chemistry, while speculative, remains a viable avenue for the creative synthetic chemist.

The story of this compound is not one that is found in the headlines of scientific journals, but rather in the quiet, methodical work of process chemistry and discovery research. It is a reminder that for every celebrated final product, there is a chain of carefully designed and synthesized intermediates that made it possible. This guide has aimed to shed light on the likely origins and potential of one such molecule, providing a framework for its synthesis and a springboard for future innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbicidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. asianpubs.org [asianpubs.org]

- 9. ars.usda.gov [ars.usda.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

A-86, an In-depth Technical Guide to 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid: Synthesis, Properties, and Application in Targeted Therapeutics

Abstract: This technical guide provides a comprehensive overview of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid, a key building block in contemporary medicinal chemistry. The document details its synthesis, purification, and physicochemical properties, with a particular focus on its critical role as a precursor in the manufacture of advanced targeted therapeutics. A case study on the synthesis of Rociletinib, a third-generation EGFR inhibitor, is presented to illustrate the compound's strategic importance.[1][2] Furthermore, the guide explores the theoretical and computational aspects of the molecule, offering insights into its electronic structure and reactivity. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of a Key Intermediate

In the landscape of modern drug discovery, the efficient synthesis of complex molecular architectures is paramount. Intermediate compounds, while not pharmacologically active themselves, serve as crucial foundations upon which active pharmaceutical ingredients (APIs) are built. This compound is a prime example of such a pivotal intermediate. Its structure, featuring a highly functionalized pyrimidine ring, makes it an invaluable precursor in the synthesis of a range of targeted therapies. The dimethoxypyrimidine moiety is a common feature in molecules designed to interact with specific biological targets, such as protein kinases.[3][4] The propanoic acid side chain provides a versatile handle for further chemical modifications, allowing for the construction of more elaborate molecular frameworks. This guide will delve into the technical details of this compound, from its synthesis to its application, providing a comprehensive resource for scientists in the field.

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following sections outline a typical synthetic route and purification protocol.

Retrosynthetic Analysis

A common retrosynthetic approach for this molecule involves the disconnection of the propanoic acid side chain from the pyrimidine core. This leads to a key intermediate, 2-chloro-4,6-dimethoxypyrimidine, which can be coupled with a suitable three-carbon synthon to introduce the propanoic acid moiety. This strategy is advantageous as it allows for the late-stage introduction of the carboxylic acid functionality, which can be sensitive to certain reaction conditions.

Step-by-Step Synthesis Protocol

A representative laboratory-scale synthesis is detailed below. This protocol is based on established methods in the literature and is intended for informational purposes. Appropriate safety precautions should be taken when performing these reactions.

Step 1: Synthesis of 2-chloro-4,6-dimethoxypyrimidine

-

To a solution of 2,4-dichloro-6-methoxypyrimidine in methanol, sodium methoxide is added portion-wise at room temperature.

-

The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 2-chloro-4,6-dimethoxypyrimidine.

Step 2: Coupling with the propanoic acid side chain

-

To a solution of 2-chloro-4,6-dimethoxypyrimidine in a suitable solvent such as tetrahydrofuran (THF), a solution of a propanoic acid-derived nucleophile is added. This can be generated in situ from a precursor like diethyl malonate.

-

The reaction is typically carried out in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution.

-

The reaction mixture is stirred at an elevated temperature until completion.

Step 3: Hydrolysis and Decarboxylation

-

The product from the previous step is then subjected to hydrolysis and decarboxylation to yield the final product.

-

This is typically achieved by heating the compound in the presence of a strong acid or base.

-

After neutralization, the product is extracted into an organic solvent.

Purification and Characterization

The crude this compound is purified by recrystallization or column chromatography on silica gel. The purity of the final product is assessed by High-Performance Liquid Chromatography (HPLC) and its structure is confirmed by spectroscopic methods.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Data Summary Table

| Property | Value |

| Molecular Formula | C9H12N2O4 |

| Molecular Weight | 212.20 g/mol |

| CAS Number | 386715-41-9[5] |

| Appearance | White to off-white solid |

| Melting Point | Not available[5] |

| Solubility | Soluble in methanol, chloroform, and other organic solvents[5] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy groups on the pyrimidine ring, the methylene protons of the propanoic acid side chain, and the aromatic proton on the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the carboxylic acid, the carbons of the pyrimidine ring, the methoxy carbons, and the methylene carbons of the side chain.[6]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Application in Drug Development: The Rociletinib Case Study

The utility of this compound as a synthetic intermediate is exemplified in the synthesis of Rociletinib (CO-1686).[1][2] Rociletinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been investigated for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[2][7][8]

The Role in Rociletinib Synthesis

In the synthesis of Rociletinib, this compound serves as a key building block for the construction of the central 2,4-diaminopyrimidine core of the drug.[1][9] The propanoic acid is first converted to a more reactive derivative, such as an acid chloride or an activated ester. This allows for efficient coupling with other synthetic intermediates to assemble the final drug molecule. The dimethoxy-pyrimidine moiety is a critical pharmacophoric element that contributes to the binding of Rociletinib to the EGFR kinase domain.

Synthetic Workflow Diagram

Caption: Synthetic workflow for Rociletinib from the key intermediate.

Theoretical Studies and Molecular Attributes

Computational chemistry provides valuable insights into the electronic and structural properties of molecules, which can aid in understanding their reactivity and designing new synthetic routes.[4][10]

Electronic Properties of the Dimethoxypyrimidine Core

The two methoxy groups on the pyrimidine ring are strong electron-donating groups. This has a significant impact on the electronic properties of the ring, making it more electron-rich. This increased electron density can influence the regioselectivity of subsequent reactions and the overall reactivity of the molecule.

Conformational Analysis of the Propanoic Acid Side Chain

The propanoic acid side chain has several rotatable bonds, leading to a range of possible conformations. Computational modeling, such as Density Functional Theory (DFT) calculations, can be used to determine the lowest energy conformations. Understanding the preferred conformation is important as it can affect the accessibility of the carboxylic acid group for subsequent reactions.

Computational Workflow Diagram

Caption: A typical workflow for a computational study of the molecule.

Conclusion

This compound is a synthetically valuable intermediate with significant applications in the development of targeted therapeutics. Its well-defined synthesis, coupled with its versatile chemical handles, makes it an attractive building block for medicinal chemists. The case study of Rociletinib highlights its importance in the construction of complex and potent drug molecules. Further theoretical and experimental studies on this and related compounds will undoubtedly continue to contribute to the advancement of drug discovery.

References

- 1. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds [mdpi.com]

- 4. dovepress.com [dovepress.com]

- 5. 3-(4,6-DIMETHOXYPYRIMIDIN-2-YL)PROPANOICACID - Safety Data Sheet [chemicalbook.com]

- 6. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. jppres.com [jppres.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, research-grade protocol for the synthesis of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid, a key intermediate in the development of various pharmacologically active compounds. The narrative structure of this guide is designed to offer not just a series of steps, but a deeper understanding of the chemical logic and experimental considerations that ensure a successful and reproducible outcome.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their prevalence in DNA and RNA underscores their biological significance, inspiring the synthesis of a vast array of substituted analogs for applications ranging from anticancer to antimicrobial agents.[1][2] The title compound, this compound, is a valuable building block, featuring a versatile carboxylic acid handle for further chemical modifications and a dimethoxy-substituted pyrimidine ring, a common motif in bioactive molecules. This protocol outlines a robust and scalable two-step synthesis route starting from commercially available precursors.

Overall Synthetic Strategy: A Two-Step Approach

The synthesis is logically divided into two primary stages:

-

Nucleophilic Aromatic Substitution: Formation of the carbon-carbon bond between the pyrimidine ring and the propanoate precursor via a malonic ester synthesis approach.

-

Hydrolysis and Decarboxylation: Conversion of the intermediate ester to the final carboxylic acid product.

This strategy is predicated on well-established reaction mechanisms and offers a reliable pathway to the target molecule with good overall yield.

Visualizing the Workflow

Part 1: Synthesis of Diethyl 2-(4,6-dimethoxypyrimidin-2-yl)malonate

Principle and Rationale

This initial step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the 2-position, making the chlorine atom a suitable leaving group. Diethyl malonate is deprotonated by a strong base, sodium hydride, to form a soft, carbon-based nucleophile which then displaces the chloride. Tetrahydrofuran (THF) is an excellent aprotic solvent for this type of reaction, effectively solvating the sodium cation without interfering with the nucleophile.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 2-chloro-4,6-dimethoxypyrimidine | 174.59 | 10 | 1.0 | 1.75 g |

| Diethyl malonate | 160.17 | 12 | 1.2 | 1.92 g (1.82 mL) |

| Sodium hydride (60% dispersion in oil) | 40.00 | 15 | 1.5 | 0.60 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | - | 50 mL |

| Saturated aq. Ammonium Chloride (NH₄Cl) | - | - | - | 50 mL |

| Ethyl Acetate | - | - | - | 100 mL |

| Brine | - | - | - | 50 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | As needed |

Step-by-Step Protocol

-

Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add sodium hydride (0.60 g, 15 mmol).

-

Solvent Addition: Carefully add anhydrous THF (30 mL) to the flask.

-